(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride
Overview
Description
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride is a chemical compound with the molecular formula C4H8ClN3S and a molecular weight of 165.64 g/mol . It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction. The resulting product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods ensures the efficient production of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
2-mercapto-5-methyl-1,3,4-thiadiazole: A compound with similar structural features and biological activities.
5-arylazothiazoles: These compounds share the thiadiazole core and exhibit antimicrobial properties.
1,3,4-thiadiazole derivatives: Various derivatives of thiadiazole are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride stands out due to its specific substitution pattern and the presence of the methanamine group, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFOGPILZPMPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388630-75-9 | |
Record name | 1,3,4-Thiadiazole-2-methanamine, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=388630-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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